molecular formula C4HBrF6 B3425198 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene CAS No. 400-41-9

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene

Cat. No. B3425198
CAS RN: 400-41-9
M. Wt: 242.94 g/mol
InChI Key: KSWYRKGFPCBMHX-UPHRSURJSA-N
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Description

“2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene” is a chemical compound with the molecular formula C4HBrF6 . It is an unsaturated, highly fluorinated hydrocarbon .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene” can be represented by the InChI code 1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- . This indicates the presence of a bromine atom attached to a carbon atom, which is also attached to three fluorine atoms. The other carbon atoms are also attached to fluorine atoms.

Scientific Research Applications

Low-Global-Warming-Potential (GWP) Refrigerant

Cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz (Z)) has emerged as an exceptionally promising low-global-warming-potential (GWP) refrigerant . It’s ideal for spray cooling systems in the thermal management of electronic components .

Thermal Management of Electronic Components

The evaporation characteristics of cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz (Z)) droplets in high pressure and temperature environments have been studied . This research lays the foundation for spray cooling, which is crucial for the thermal management of electronic components .

Working Fluid for Organic Rankine Power Cycles

Hexafluoro-2-butene is used as a working fluid for organic Rankine power cycles . A Rankine cycle is a construct used to evaluate the performance of steam turbine systems; “organic” refers to the use of an organic liquid with a lower boiling point than water in such a system .

Refrigerant for Use in Chillers

Hexafluoro-2-butene is also used as a refrigerant in chillers . Chillers are machines that remove heat from a liquid via a vapor-compression or absorption refrigeration cycle .

Foam-Blowing Agent

Hexafluoro-2-butene serves as a foam-blowing agent . Foam-blowing agents are substances that produce a cellular structure via a foaming process in a variety of materials that undergo hardening or phase transition .

Thermal Decomposition Studies

A series of thermal decomposition experiments were conducted over a temperature range of 873–1073 K to evaluate the thermal stability of 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz (Z)) and the production of hydrogen fluoride (HF) . This research helps understand the thermal decomposition mechanism of pure HFO-1336mzz (Z) and the possible formation pathways of HF and other main products .

properties

IUPAC Name

(Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWYRKGFPCBMHX-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Br)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene

CAS RN

20591-32-6, 400-41-9
Record name (E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020591326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 400-41-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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